molecular formula C8H6N2O2 B1283205 2-Benzoxazolecarboxamide CAS No. 3313-38-0

2-Benzoxazolecarboxamide

Cat. No. B1283205
CAS RN: 3313-38-0
M. Wt: 162.15 g/mol
InChI Key: WHHYMBKESAOOSX-UHFFFAOYSA-N
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Description

2-Benzoxazolecarboxamide is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocycles containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the context of the provided studies, 2-Benzoxazolecarboxamide derivatives have been synthesized and evaluated for various applications, including as COX-2 inhibitors and anti-inflammatory agents , and as potential Staphylococcus aureus Sortase A inhibitors10.

Synthesis Analysis

The synthesis of 2-Benzoxazolecarboxamide derivatives and related benzoxazoles has been explored through various methods. One approach involves copper-catalyzed direct oxidative C-H amination of benzoxazoles with formamides or secondary amines, which can be performed without an external base and using O2 or air as the oxidant . Another method includes the metal-free and catalytic synthesis from N-protected amino acids and carboxylic acids using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation . Additionally, a simple and efficient one-step synthesis from carboxylic acids with 2-aminophenols or 1,2-phenylenediamines has been reported . The para-toluenesulfonic acid-promoted synthesis from diacylated precursors is another method that yields benzoxazoles and benzimidazoles in excellent yield .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of the benzoxazole moiety, which can influence the reactivity and properties of the compounds. Computational chemistry methods have been used to study the orientation of the benzoxazole ring and its impact on monomer reactivity and polymer properties . The molecular docking studies of benzoxazole derivatives have provided insights into their interactions with biological targets, such as the COX-2 enzyme and Sortase A 10.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including intramolecular O-arylation for the synthesis of 2-substituted benzoxazoles . Elemental sulfur has been used to promote the one-pot synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives, with a plausible mechanism involving a thioamide intermediate . These reactions highlight the versatility of benzoxazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. Aromatic poly(amide-benzoxazole)s derived from benzoxazole carboxylic acids have been shown to possess good solubility in aprotic polar solvents, high tensile strength, and high glass transition temperatures, indicating their potential as materials with good mechanical properties and thermal stability . The solubility and reactivity of these compounds can be further modified by introducing different substituents on the benzoxazole ring.

Scientific Research Applications

Synthesis and Biological Potential

Benzoxazoles, including 2-substituted benzoxazole derivatives like 2-Benzoxazolecarboxamide, are essential scaffolds with a wide range of applications in pharmaceutical research. They exhibit remarkable biological potential, including anticancer, antitumor, and inhibitory activities. The synthesis methods for these compounds are of significant interest due to their biological and material applications, such as in engineering plastics, optical brighteners for textiles, and metal sensors (Nayak & Niranjan, 2017).

Material Science and Sensor Applications

2-Benzoxazolecarboxamide derivatives show promise in material science, particularly in the development of sensors. For instance, polyamic acids containing benzoxazole pendent groups have demonstrated electroactivity. These materials can chemically react with hydrogen peroxide, modifying their electroactive sites and enabling their use in enzyme-free hydrogen peroxide biosensors. These biosensors exhibit rapid response times and high selectivity and sensitivity, indicating their potential in analytical applications, such as detecting hydrogen peroxide in urine samples for medical diagnostics (Hua et al., 2011).

Antimicrobial and Anti-inflammatory Applications

2-Benzoxazolecarboxamide derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been synthesized and evaluated for inhibitory activities against Staphylococcus aureus Sortase A, showing significant potential as antimicrobial agents (Zhang et al., 2016). Additionally, derivatives like 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides have been synthesized and tested for anti-inflammatory and antioxidant activities, revealing promising results in these therapeutic areas (Paralapalli et al., 2014).

Safety And Hazards

The safety data sheet for 2-Benzoxazolecarboxamide was not found in the sources I searched. Therefore, the specific safety measures and hazards associated with this compound are not available .

properties

IUPAC Name

1,3-benzoxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYMBKESAOOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560813
Record name 1,3-Benzoxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazolecarboxamide

CAS RN

3313-38-0
Record name 2-Benzoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoxazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BP Medaer, GJ Hoornaert - Tetrahedron, 1999 - Elsevier
3,5-Dichloro-2H-1,4-oxazin-2-ones 1 and 3-chloro-2H-1,4-benzoxazin-2-ones 2 react with α-aminoketones to yield bi- and tricyclic imidazo-fused intermediates via an intramolecular …
Number of citations: 14 www.sciencedirect.com
VS Georgiev, PL Kropp, RP Carlson… - …, 1990 - Wiley Online Library
The antiallergic activity of the title compounds, eg (III),(IV) and (VII) is evaluated in the passive cutaneous anaphylaxis assay.
Number of citations: 6 onlinelibrary.wiley.com
GE Adams, J Yizun
Number of citations: 0

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